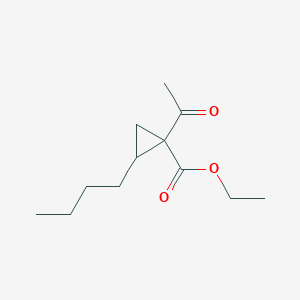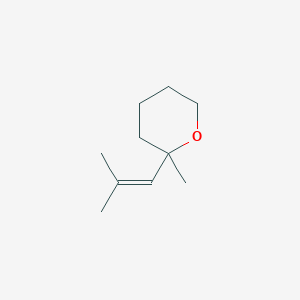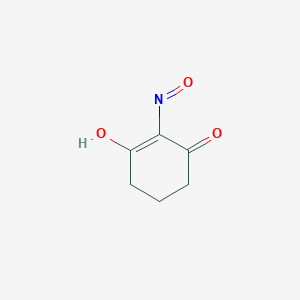![molecular formula C10H23F2O5PSi2 B14349121 Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate CAS No. 91410-84-3](/img/structure/B14349121.png)
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate is a complex organophosphorus compound characterized by the presence of ethyl, trimethylsilyl, phosphoryl, and difluoroacetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate typically involves the reaction of ethyl difluoroacetate with bis(trimethylsilyl)phosphoryl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Reactants: Ethyl difluoroacetate and bis(trimethylsilyl)phosphoryl chloride.
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up: the reaction in large reactors.
Purification: The product is purified using techniques such as distillation or recrystallization to remove impurities and unreacted starting materials.
Quality Control: Analytical methods such as NMR spectroscopy and mass spectrometry are used to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed to form the corresponding phosphonic acid and trimethylsilanol.
Oxidation and Reduction: The phosphoryl group can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophiles: Reagents such as alcohols, amines, and thiols can be used for substitution reactions.
Hydrolysis: Water or aqueous acids/bases can be used to hydrolyze the compound.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide (oxidizing) and sodium borohydride (reducing) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Phosphonic acid and trimethylsilanol.
Oxidation/Reduction Products: Different oxidation states of phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing phosphoryl and difluoroacetate groups into organic molecules.
Materials Science: Employed in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate involves:
Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds.
Pathways Involved: The phosphoryl and difluoroacetate groups can participate in various biochemical pathways, influencing enzyme activity and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl difluoroacetate: Lacks the phosphoryl and trimethylsilyl groups.
Bis(trimethylsilyl)phosphoryl chloride: Contains the phosphoryl and trimethylsilyl groups but lacks the ethyl and difluoroacetate groups.
Trimethylsilyl acetate: Contains the trimethylsilyl group but lacks the phosphoryl and difluoroacetate groups.
Uniqueness
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both phosphoryl and difluoroacetate groups makes it a versatile reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
91410-84-3 |
|---|---|
Molekularformel |
C10H23F2O5PSi2 |
Molekulargewicht |
348.43 g/mol |
IUPAC-Name |
ethyl 2-bis(trimethylsilyloxy)phosphoryl-2,2-difluoroacetate |
InChI |
InChI=1S/C10H23F2O5PSi2/c1-8-15-9(13)10(11,12)18(14,16-19(2,3)4)17-20(5,6)7/h8H2,1-7H3 |
InChI-Schlüssel |
QXZBOHWUASRWLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(F)(F)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)




![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)



![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)

![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

